Diethyl trans-1,2-cyclopropanedicarboxylate
Overview
Description
Diethyl trans-1,2-cyclopropanedicarboxylate is a chemical compound characterized by a cyclopropane ring substituted with two ester groups at the 1 and 2 positions. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of diethyl trans-1,2-cyclopropanedicarboxylate derivatives can be achieved through a cascade Michael-alkylation reaction using diethyl benzylidenemalonates with chloroacetophenones, promoted by K2CO3. This method allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions and moderate yields . Another synthesis route involves the C-hydrocarbylation of diethyl malonate with 1,2-dichloroethane and potassium carbonate, followed by a reduction process to produce related compounds such as 1,1-cyclopropanedimethanol .
Molecular Structure Analysis
The molecular structure of diethyl trans-1,2-cyclopropanedicarboxylate derivatives has been confirmed by X-ray crystallographic analysis, which provides insight into the relative configurations of the products . The presence of the cyclopropane ring and its substituents significantly influences the stability and reactivity of these molecules.
Chemical Reactions Analysis
Diethyl trans-1,2-cyclopropanedicarboxylate can undergo ring-opening polymerization under anionic conditions, particularly when initiated by metallic sodium. This process is sensitive to contamination by diethyl malonate, which can act as an initiator for the polymerization . Additionally, the compound's structure, with its cyclopropane ring, makes it a potential inhibitor for enzymes like apple 1-aminocyclopropane-1-carboxylic acid oxidase, as seen with structurally similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl trans-1,2-cyclopropanedicarboxylate and its derivatives are influenced by the cyclopropane ring's strain and substituents. For instance, the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, showing that the trans isomer is more stable than the cis isomer by 1.1 kcal/mol . This stability is attributed to the alkyl groups' stabilizing effect, which is comparable to that observed for a carbon-carbon double bond. The polymer derived from the ring-opening polymerization of diethyl trans-1,2-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by various spectroscopic methods, indicating low to moderate molecular weights .
Scientific Research Applications
Chemical Synthesis and Building Blocks
Diethyl trans-1,2-cyclopropanedicarboxylate has been used in chemical synthesis as a building block. Taylor, Campbell, and McAllister (2008) discussed its application in tandem oxidation procedures using MnO2 oxidation and stabilized phosphorane trapping. This method provides a route for synthesizing aldehydes, activated alcohols, and unsaturated carbonyls, indicating its utility in creating complex chemical structures (Taylor, R., Campbell, L., & McAllister, G. D., 2008).
Cyclopropanation Catalysis
Kanai, Nishiguchi, and Matsuda (1983) explored the cyclopropanation of dimethyl fumarate and maleate with gem-dihalides catalyzed by Co(0) or Ni(0) complexes and zinc. Their study highlighted the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate and its variations, demonstrating its role in cyclopropanation reactions (Kanai, H., Nishiguchi, Y., & Matsuda, H., 1983).
Cascade Michael-Alkylation Reactions
Yang, Hua, and Shen (2009) utilized diethyl trans-1,2-cyclopropanedicarboxylate in cascade Michael-alkylation reactions. This method enabled the synthesis of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions, illustrating its versatility in creating substituted cyclopropanes (Yang, G., Hua, Y., & Shen, Y.-L., 2009).
Organometallic Chemistry
In the field of organometallic chemistry, Kagan, Lin, Cohen, and Schwartz (1975) reported the synthesis of (diethyl 1-methylene-trans-2,3-cyclopropanedicarboxylate)iron tetracarbonyl in optically active form. This complex, upon oxidation, retained its optical activity, indicating its potential in stereoselective synthesis and the study of metal-olefin interactions (Kagan, J., Lin, W.-L., Cohen, S. M., & Schwartz, R., 1975).
Ring-Opening Polymerization
Diethyl 1,1-cyclopropanedicarboxylate, closely related to diethyl trans-1,2-cyclopropanedicarboxylate, has been studied for its potential in ring-opening polymerization. Penelle, Clarebout, and Balikdjian (1994) found that it undergoes polymerization under anionic conditions, suggesting its utility in creating polymers with specific properties (Penelle, J., Clarebout, G., & Balikdjian, I., 1994).
properties
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trans-1,2-cyclopropanedicarboxylate | |
CAS RN |
889461-58-9, 3999-55-1 | |
Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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